4,6-Dichloro-2-(fluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(fluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a fluoromethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(fluoromethyl)pyrimidine typically involves the chlorination of 2-(fluoromethyl)pyrimidine. One common method includes the reaction of 2-(fluoromethyl)pyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products: The major products of these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield 4,6-diamino-2-(fluoromethyl)pyrimidine .
Scientific Research Applications
4,6-Dichloro-2-(fluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(fluoromethyl)pyrimidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . This inhibition can result in antimicrobial or antiviral effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a fluoromethyl group.
Uniqueness: 4,6-Dichloro-2-(fluoromethyl)pyrimidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions . This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H3Cl2FN2 |
---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
4,6-dichloro-2-(fluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-3-1-4(7)10-5(2-8)9-3/h1H,2H2 |
InChI Key |
KLSBPDXPVBWTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.